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Application Note: Quantification of **Locustatachykinin II** using Competitive ELISA

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Introduction

Locustatachykinin II (Lom-TK-II) is a neuropeptide belonging to the tachykinin-related peptide family, first isolated from the locust, Locusta migratoria.[1][2][3] It is characterized by the conserved C-terminal motif FX1GX2Ramide, which is typical for invertebrate tachykinins.[4][5] The amino acid sequence of Lom-TK-II is Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2.[2][3] These peptides are known to be multifunctional, acting as neuromodulators in the central nervous system and stimulating visceral muscles.[4][6] Given their diverse physiological roles, accurate quantification of Lom-TK-II levels in biological samples is crucial for researchers in neuroscience, entomology, and drug development. This competitive Enzyme-Linked Immunosorbent Assay (ELISA) provides a sensitive and specific method for the quantitative determination of Lom-TK-II in various biological samples.

Principle of the Assay

This assay is a competitive ELISA. The basis of this assay is the competition between unlabeled Lom-TK-II (in the standard or sample) and a fixed amount of enzyme-labeled Lom-TK-II for a limited number of binding sites on a specific anti-Lom-TK-II antibody coated on the microplate wells. As the concentration of unlabeled Lom-TK-II in the sample increases, the amount of enzyme-labeled Lom-TK-II that can bind to the antibody decreases. The signal generated is therefore inversely proportional to the concentration of Lom-TK-II in the sample.[7]



Materials and Methods

Materials Provided

- Anti-Lom-TK-II Coated Microplate (96 wells)
- Lom-TK-II Standard (lyophilized)
- · Biotinylated Lom-TK-II
- Streptavidin-HRP
- Assay Buffer
- Wash Buffer Concentrate (20X)
- TMB Substrate
- Stop Solution

Materials Required but Not Provided

- Microplate reader capable of measuring absorbance at 450 nm
- · Pipettes and pipette tips
- · Deionized or distilled water
- Polypropylene tubes for standard and sample dilutions
- · Vortex mixer
- Microplate shaker

Experimental Protocol

A detailed, step-by-step protocol for the quantification of Lom-TK-II is provided below.

Data Presentation



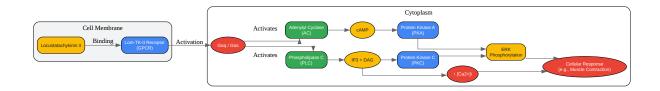
The following table summarizes hypothetical quantitative data obtained using this competitive ELISA kit.

Sample ID	Lom-TK-II Concentration (pg/mL)	Optical Density (OD) at 450 nm
Standard 1	1000	0.250
Standard 2	500	0.450
Standard 3	250	0.780
Standard 4	125	1.250
Standard 5	62.5	1.850
Standard 6	0 (Blank)	2.500
Sample 1	350	0.620
Sample 2	80	1.650

Putative Signaling Pathway of Locustatachykinin II

Locustatachykinin II, like other insect tachykinin-related peptides, is believed to exert its effects through G-protein coupled receptors (GPCRs).[4][8] Upon binding of Lom-TK-II to its receptor, it can activate multiple signaling cascades, primarily through Gαq and Gαs proteins. [9] Activation of Gαq leads to the stimulation of Phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][10] This cascade mobilizes intracellular calcium (Ca2+) and activates Protein Kinase C (PKC).[10] Activation of Gαs stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[9][10] These pathways can ultimately lead to the phosphorylation of extracellular signal-regulated kinases (ERK), influencing various cellular responses.[9]





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Caption: Putative signaling pathway of Locustatachykinin II.

Detailed Experimental Protocol: Competitive ELISA for Locustatachykinin II Sample Preparation

Proper sample collection, storage, and preparation are essential for obtaining accurate results.

- Serum: Collect blood and allow it to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at approximately 1000 x g. Assay immediately or aliquot and store samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[11]
- Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Assay immediately or aliquot and store samples at -20°C or -80°C.[11]
- Tissue Homogenates: Homogenize tissue in an appropriate buffer and centrifuge to remove debris. The supernatant can then be used for the assay.
- Cell Culture Supernatants: Centrifuge to remove any cells and debris.

Reagent Preparation



- Wash Buffer: Dilute the 20X Wash Buffer Concentrate with deionized or distilled water to prepare the 1X Wash Buffer.
- Lom-TK-II Standard: Reconstitute the lyophilized Lom-TK-II Standard with Assay Buffer to create a stock solution. Prepare a dilution series of the standard in Assay Buffer.

Assay Procedure

- Standard and Sample Addition: Add 50 μL of each standard and sample to the appropriate wells of the anti-Lom-TK-II coated microplate.
- Biotinylated Lom-TK-II Addition: Add 50 μL of Biotinylated Lom-TK-II to each well.
- Incubation: Cover the plate and incubate for 2 hours at room temperature on a microplate shaker.
- Washing: Aspirate the liquid from each well and wash 4 times with 1X Wash Buffer.
- Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP to each well.
- Incubation: Cover the plate and incubate for 1 hour at room temperature.
- Washing: Aspirate and wash the wells 4 times with 1X Wash Buffer.
- Substrate Development: Add 100 μ L of TMB Substrate to each well. Incubate for 15-20 minutes at room temperature in the dark.
- Stop Reaction: Add 50 μL of Stop Solution to each well. The color will change from blue to yellow.
- Read Absorbance: Read the absorbance of each well at 450 nm within 5 minutes of adding the Stop Solution.

Calculation of Results

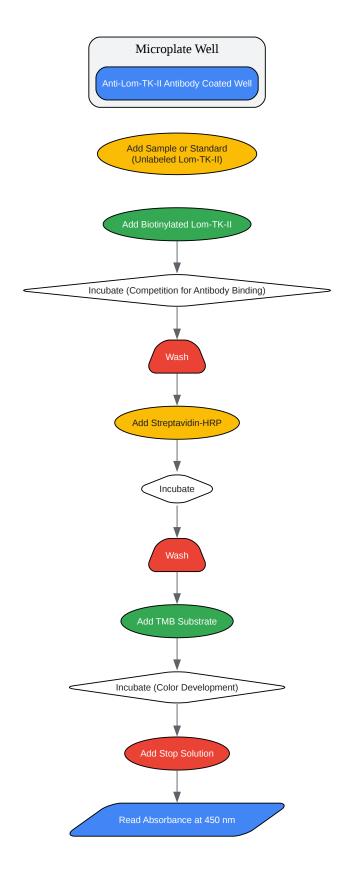
Calculate the average absorbance for each set of replicate standards and samples.



- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
- The concentration of Lom-TK-II in the samples can be determined by interpolating the sample absorbance values on the standard curve.

Competitive ELISA Workflow Diagram





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Caption: Workflow for the competitive ELISA of Locustatachykinin II.



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- To cite this document: BenchChem. [Application Note: Quantification of Locustatachykinin II using Competitive ELISA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b141538#using-elisa-to-quantify-locustatachykinin-ii-levels]

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